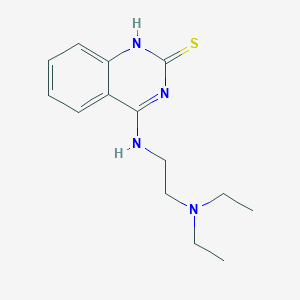

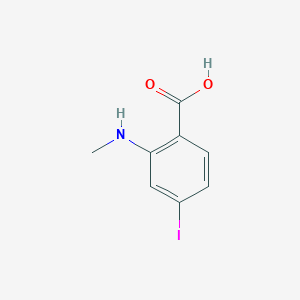

4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

The compound “4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione” is a derivative of quinazoline, a class of organic compounds that are nitrogen-containing heterocycles . Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolinone derivatives, which are structurally similar to quinazoline, can be synthesized through various methods . For instance, quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air, a process known as the Niementowski reaction . Another method involved the preparation of 2-styryl-4(3H)-quinazolinone derivatives using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a fused heterocyclic system . This structure is a key factor in the diverse set of biological activities exhibited by these compounds, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic properties .Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives are diverse and depend on the specific substitution patterns of the ring system . For example, amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) is a common approach . In this process, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structure and substitution patterns . For instance, the yields of synthesized quinazoline-2,4-diones were found to be in the range of 30-65% .作用機序

Target of Action

Quinazoline derivatives have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets . For instance, some quinazoline derivatives have shown inhibitory activity against α-glucosidase .

Mode of Action

For example, certain quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

Biochemical Pathways

Given the reported α-glucosidase inhibitory activity of some quinazoline derivatives , it’s plausible that this compound may influence carbohydrate metabolism.

Result of Action

Given the reported biological activities of quinazoline derivatives , it’s plausible that this compound may exert a range of effects at the molecular and cellular levels.

実験室実験の利点と制限

One of the advantages of using 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione in lab experiments is its versatility. It has been shown to possess anti-cancer, anti-inflammatory, and antibacterial properties, making it useful in various research fields. Additionally, it has a relatively simple synthesis method and can be easily modified to improve its yield and purity. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Further studies are needed to determine its safety profile and potential side effects.

将来の方向性

There are several future directions for research involving 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with in the body. This may lead to the development of more targeted and effective therapies for cancer and inflammatory diseases. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine its safety profile and potential side effects, which may impact its clinical use.

合成法

The synthesis of 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione involves the reaction of 2-aminobenzamide with diethylaminoethyl chloride hydrochloride in the presence of sodium hydride. The resulting intermediate is then treated with carbon disulfide to yield this compound. This synthesis method has been optimized and modified by researchers to improve the yield and purity of the final product.

科学的研究の応用

4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In cancer research, it has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted by this compound due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.

Safety and Hazards

The safety and hazards associated with quinazoline derivatives depend on their specific structure and biological activity. While some quinazoline derivatives have been approved as drugs, such as prazosin and doxazosine, others may have potential toxic effects . Therefore, it is crucial to thoroughly evaluate the safety profile of each specific quinazoline derivative.

生化学分析

Biochemical Properties

Enzyme Interactions: DEAQ may interact with several enzymes and proteins within biochemical pathways. While specific studies on DEAQ are limited, we can draw insights from related quinazoline compounds. For instance, some quinazolinones exhibit α-glucosidase inhibitory activity . Therefore, it’s plausible that DEAQ might also influence α-glucosidase or other enzymes involved in carbohydrate metabolism.

Temporal Effects

Long-T:特性

IUPAC Name |

4-[2-(diethylamino)ethylamino]-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4S/c1-3-18(4-2)10-9-15-13-11-7-5-6-8-12(11)16-14(19)17-13/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRGVHSQOIGXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC(=S)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate](/img/structure/B2951074.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide](/img/structure/B2951075.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2951076.png)

![2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2951078.png)

![(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2951079.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2951083.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2951087.png)